molecular formula C9H18N4O3 B1582930 3,3',3''-Nitrilotris(propionamide) CAS No. 2664-61-1

3,3',3''-Nitrilotris(propionamide)

Cat. No.: B1582930
CAS No.: 2664-61-1
M. Wt: 230.26 g/mol
InChI Key: RERXJGPPGMABOY-UHFFFAOYSA-N
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Description

This compound is widely used in various fields, including medical, environmental, and industrial research. It is known for its high purity and is often used as a reference material in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanamide, 3,3’,3’'-nitrilotris- can be synthesized through various methods. One common synthetic route involves the reaction of acrylonitrile with ammonia, followed by hydrogenation . The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods: In industrial settings, the production of propanamide, 3,3’,3’'-nitrilotris- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The product is then purified through processes such as distillation or crystallization to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Propanamide, 3,3’,3’'-nitrilotris- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of propanamide, 3,3’,3’'-nitrilotris- include hydrogen gas for reduction reactions, oxygen or other oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, pressures, and catalysts to optimize the reaction rates and yields.

Major Products Formed: The major products formed from the reactions of propanamide, 3,3’,3’'-nitrilotris- depend on the type of reaction and the reagents used. For example, reduction reactions typically yield amines, while oxidation reactions can produce amides or other oxidized derivatives .

Scientific Research Applications

Propanamide, 3,3’,3’'-nitrilotris- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it serves as a building block for the synthesis of biologically active molecules. In medicine, it is used in the development of pharmaceuticals and as a reference material in analytical studies . Additionally, it finds applications in the industry as an additive in oil drilling, water treatment, rubber, plastics, coatings, textiles, paper, surfactants, leather, and electronics .

Mechanism of Action

The mechanism of action of propanamide, 3,3’,3’'-nitrilotris- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. These interactions can influence various biochemical pathways, leading to the compound’s observed effects in different applications.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to propanamide, 3,3’,3’'-nitrilotris- include triethylenetetramine (TETA) and other polyamines. These compounds share similar structural features and chemical properties, making them useful in comparable applications.

Uniqueness: What sets propanamide, 3,3’,3’'-nitrilotris- apart from its similar compounds is its specific molecular structure, which imparts unique reactivity and binding properties. This uniqueness makes it particularly valuable in specialized applications where other compounds may not perform as effectively.

Properties

IUPAC Name

3-[bis(3-amino-3-oxopropyl)amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O3/c10-7(14)1-4-13(5-2-8(11)15)6-3-9(12)16/h1-6H2,(H2,10,14)(H2,11,15)(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERXJGPPGMABOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCC(=O)N)CCC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062580
Record name Propanamide, 3,3',3''-nitrilotris-
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2664-61-1
Record name 3,3′,3′′-Nitrilotris[propanamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2664-61-1
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Record name Nitrilotripropionamide
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Record name Nitrilotripropionamide
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Record name Propanamide, 3,3',3''-nitrilotris-
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Record name Propanamide, 3,3',3''-nitrilotris-
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Record name 3,3',3''-nitrilotrispropionamide
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Record name NITRILOTRIPROPIONAMIDE
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Synthesis routes and methods

Procedure details

A Parr autoclave was charged with an aqueous solution of acrylamide and a 10% molar excess of aqueous ammonia. The resulting mixture was warmed to 65° C. and autogenous pressure (<50 psi) and stirred at these conditions for three hours. At the end of this period, the reaction mass was allowed to cool to room temperature and white, crystalline nitrilotripropionamide (melting range 184°-186° C.) was recovered. NMR spectroscopy confirmed the structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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